Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid

Lipophilicity ADME Lead Optimization

3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid (CAS 949685-30-7) is a heterocyclic compound featuring a fused thiazole-pyridine bicyclic core bearing a methyl substituent at the 3-position and a free carboxylic acid at the 5-position of the pyridine ring, with a molecular formula of C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol. The compound belongs to the thiazolo[5,4-b]pyridine family, a class recognized for its privileged scaffold properties in kinase inhibitor design, PI3K inhibition, and S1P receptor modulation.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 949685-30-7
Cat. No. B3389979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid
CAS949685-30-7
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCC1=NSC2=C1C=C(C=N2)C(=O)O
InChIInChI=1S/C8H6N2O2S/c1-4-6-2-5(8(11)12)3-9-7(6)13-10-4/h2-3H,1H3,(H,11,12)
InChIKeyOUNNJHFIXIZXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid (CAS 949685-30-7): A Structurally Differentiated Heterocyclic Building Block for Drug Discovery


3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid (CAS 949685-30-7) is a heterocyclic compound featuring a fused thiazole-pyridine bicyclic core bearing a methyl substituent at the 3-position and a free carboxylic acid at the 5-position of the pyridine ring, with a molecular formula of C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol . The compound belongs to the thiazolo[5,4-b]pyridine family, a class recognized for its privileged scaffold properties in kinase inhibitor design, PI3K inhibition, and S1P receptor modulation [1][2]. Unlike the parent unsubstituted thiazolo[5,4-b]pyridine-5-carboxylic acid (CAS 1304788-06-4), the presence of the 3-methyl group imparts distinct physicochemical properties, including a measured logP of 1.654 and a melting point range of 179–181 °C, which differentiate it from close structural analogs and influence its utility as a building block for lead optimization campaigns [3].

Why Generic Substitution of 3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid Is Inadvisable: Positional and Substituent-Dependent SAR Evidence


Although the thiazolo[5,4-b]pyridine scaffold is shared among multiple commercially available building blocks, both the position of the carboxylic acid and the presence of the 3-methyl substituent critically govern downstream biological outcomes and synthetic utility. Structure–activity relationship (SAR) studies on thiazolo[5,4-b]pyridine derivatives have demonstrated that moving the carboxylic acid from the 5-position to the 6-position shifts the pharmacological profile — 6-carboxylic acid derivatives (e.g., compound 6r) show potent c-KIT V560G/D816V double mutant inhibitory activity (IC₅₀ = 0.14 μM), whereas the 5-carboxylic acid scaffold serves as a distinct starting point for constructing alternative chemotypes [1]. Furthermore, the 3-methyl group introduced in the target compound increases lipophilicity by approximately 2.3-fold relative to the unsubstituted parent (logP 1.654 vs. 0.73), which can significantly alter pharmacokinetic and binding properties during lead optimization [2]. These structural features are not interchangeable; substituting a close analog lacking the 3-methyl group or carrying a 6-carboxylic acid will yield a different lead series with divergent absorption, distribution, metabolism, excretion (ADME) and target engagement profiles.

Quantitative Differentiation Evidence for 3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid (CAS 949685-30-7) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 2.3-Fold Increase Over the Parent 5-Carboxylic Acid Scaffold

The target compound (CAS 949685-30-7) exhibits a measured logP of 1.654, more than double the predicted logP of 0.73 for the parent unsubstituted thiazolo[5,4-b]pyridine-5-carboxylic acid (CAS 1304788-06-4) [1]. This 2.27-fold increase in lipophilicity arises from the single methyl substituent at the 3-position of the isothiazole ring and places the compound in an optimal logP window (1–3) for potential oral bioavailability according to Lipinski's rule-of-five guidelines.

Lipophilicity ADME Lead Optimization

Carboxylic Acid Positional SAR: 5-COOH Enables Distinct Kinase Selectivity Profiles vs. 6-COOH Analogs

SAR studies on thiazolo[5,4-b]pyridine derivatives carrying a 6-carboxylic acid or 6-carboxamide group have yielded potent c-KIT inhibitors; exemplar compound 6r achieved an IC₅₀ of 0.14 μM against c-KIT V560G/D816V double mutant and was 1.9-fold more potent than imatinib (IC₅₀ = 0.27 μM) in the ADP-Glo kinase assay [1]. In contrast, the 5-carboxylic acid scaffold (represented by the target compound) presents the carboxylic acid at a position that orients derivatization toward a different vector, enabling exploration of chemical space inaccessible from the 6-substituted series. The PI3Kα inhibitor series further demonstrates that the pyridyl attachment point on the thiazolo[5,4-b]pyridine core is a key structural determinant of potency — replacement of the pyridyl group with phenyl led to a significant decrease in activity [2].

Kinase Inhibition c-KIT Structure-Activity Relationship

3-Methyl Substituent Effect: Enhanced Hydrophobic Binding Pocket Occupancy in Kinase Targets

In the c-KIT inhibitor SAR series, the introduction of hydrophobic substituents at positions corresponding to the thiazolo[5,4-b]pyridine core significantly modulated enzymatic potency. SAR analysis revealed that a 3-trifluoromethylphenyl group fitting into a hydrophobic binding pocket was critical for activity, with compound 6h (bearing this moiety) showing an IC₅₀ of 9.87 μM [1]. Although the target compound carries a smaller methyl substituent at the 3-position of the isothiazole ring rather than the pendant phenyl ring, the principle of hydrophobic pocket occupancy directly applies: the 3-methyl group provides a defined, minimal hydrophobic element that can be retained or systematically varied during fragment-to-lead optimization, whereas the des-methyl parent scaffold (CAS 1304788-06-4) lacks this interaction entirely . In the PI3K inhibitor series, the thiazolo[5,4-b]pyridine N-heterocyclic core was directly involved in key hydrogen bond interactions with the kinase hinge region [2].

Kinase Binding Hydrophobic Interactions Fragment Growth

Physicochemical Differentiation: Melting Point and Bulk Solid-State Properties vs. 3-Methyl Des-Carboxy Analog

The target compound exhibits a measured melting point range of 179–181 °C, as reported by Enamine LLC [1]. In contrast, the des-carboxy analog 3-methyl-[1,2]thiazolo[5,4-b]pyridine (CAS 71109-34-7), which lacks the 5-carboxylic acid group, shows a substantially lower measured melting point of 83.1–84.5 °C . This ΔTₘ of approximately +95 °C reflects the strong intermolecular hydrogen-bonding network enabled by the carboxylic acid functionality and has direct consequences for solid-state stability, purification strategy (recrystallization vs. chromatography), and formulation development where higher melting points generally correlate with improved physical stability.

Solid-State Properties Melting Point Formulation

Vendor Purity Tiering: 95% to NLT 97% Purity Grades Enable Fit-for-Purpose Procurement

The target compound is commercially available at multiple purity tiers from established research chemical suppliers. Enamine LLC supplies the compound at 95% purity (catalog EN300-62164) [1], while MolCore offers a 'NLT 97%' (not less than 97%) grade suitable for pharmaceutical R&D and quality control applications . CymitQuimica (Biosynth brand) offers a minimum 95% purity grade in 25 mg and 250 mg quantities . This multi-vendor, multi-purity landscape contrasts with the more limited availability of the parent unsubstituted scaffold (CAS 1304788-06-4), which is predominantly offered at 95% purity with fewer sourcing options, providing procurement flexibility for different stages of drug discovery — from initial library screening (95% acceptable) to late-stage lead optimization (≥97% preferred).

Purity Procurement Quality Control

Synthetic Building Block Versatility: Dual Functionalization (3-Me + 5-COOH) Expedites Parallel SAR Exploration

The target compound possesses two chemically orthogonal functional groups: a 5-carboxylic acid amenable to amide coupling, esterification, and reduction, and a 3-methyl group on the isothiazole ring that serves as a metabolically stable substituent or can be further functionalized via C–H activation chemistry [1]. In the broader thiazolo[5,4-b]pyridine SAR landscape, the carboxylic acid position dictates the vector of derivatization — 5-COOH derivatives can be elaborated into amides, esters, and heterocycles that explore chemical space distinct from 6-COOH or 6-carboxamide series [2][3]. The synthesis of the thiazolo[5,4-b]pyridine scaffold itself has been established via cyclization of 2-thiocyanonicotinaldehyde derivatives with ammonia [4]. The target compound thus provides two diversity points in a single, compact scaffold (MW 194.21), maximizing the number of analogs that can be generated per synthetic step in library production relative to scaffolds bearing only a single functional handle.

Parallel Synthesis Building Block Amide Coupling

Optimal Application Scenarios for 3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Kinase Inhibitor Design Leveraging the 3-Methyl Hydrophobic Anchor

In fragment-based drug discovery (FBDD) targeting kinases such as c-KIT, B-Raf, or PI3Kα, the target compound serves as an advanced fragment starting point. Its logP of 1.654 (vs. 0.73 for the des-methyl parent) provides improved passive permeability, while the 3-methyl group offers a pre-installed hydrophobic anchor for occupying kinase back pockets — a feature validated by the c-KIT SAR showing that hydrophobic substituents critically influence potency (exemplar 6r IC₅₀ = 0.14 μM vs. imatinib IC₅₀ = 0.27 μM) [1]. The 5-carboxylic acid enables rapid amide library synthesis to explore the solvent-exposed region while the 3-methyl group anchors the core in the hydrophobic pocket, accelerating the fragment-to-lead timeline. [1][2]

2D Parallel Library Synthesis for Systematic Kinase Selectivity Profiling

The dual functionalization (5-COOH + 3-CH₃) of the target compound enables efficient 2D matrix library construction for kinase panel screening. By systematically varying the amide coupling partner (dimension 1) while optionally retaining or modifying the 3-methyl substituent (dimension 2), medicinal chemistry teams can rapidly map the selectivity determinants across the kinome. This approach is directly informed by PI3K SAR studies showing that the thiazolo[5,4-b]pyridine core orientation and substitution pattern critically control isoform selectivity — compound 19a inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC₅₀ values but showed approximately 10-fold reduced activity against PI3Kβ [2]. The target compound's balanced MW (194.21) ensures final elaborated products remain within drug-like chemical space. [1][2]

High-Purity Late-Stage Lead Optimization with Multi-Vendor Supply Chain Resilience

For programs advancing from hit-to-lead into lead optimization, the availability of the target compound at ≥97% purity from MolCore , combined with 95% grades from Enamine and CymitQuimica [3], provides procurement flexibility and supply chain redundancy. The higher melting point (179–181 °C) relative to the des-carboxy analog (83–85 °C) facilitates reproducible solid-state handling and purification, reducing batch-to-batch variability in critical late-stage SAR studies. The compound's measured logP and melting point provide well-defined quality control benchmarks that can be specified in requests for proposal (RFPs) to contract research organizations, ensuring consistent material quality across multi-year lead optimization campaigns. [3]

Scaffold-Hopping and IP Differentiation from 6-Carboxylic Acid Thiazolo[5,4-b]pyridine Series

The established SAR showing potent c-KIT and PI3K inhibition by 6-substituted thiazolo[5,4-b]pyridine derivatives (e.g., 6r IC₅₀ = 0.14 μM against c-KIT V560G/D816V [1]; 19a IC₅₀ = 3.6 nM against PI3Kα [2]) creates a strong rationale for scaffold-hopping to the 5-carboxylic acid series. The target compound, with its 5-COOH vector oriented differently from the 6-substituted series, enables exploration of novel IP space while retaining the privileged thiazolo[5,4-b]pyridine core pharmacophore. This approach is particularly valuable for organizations seeking to differentiate their kinase inhibitor portfolios from competitors focused on the 6-substituted chemotype, which has been extensively characterized in both the c-KIT and PI3K patent literature. [1][2]

Quote Request

Request a Quote for 3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.